molecular formula C16H22N4O2S B6957159 N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide

N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide

Cat. No.: B6957159
M. Wt: 334.4 g/mol
InChI Key: ZVAAYTJHCWFZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-19-12-16(17-13-19)23(21,22)18-15-8-5-9-20(11-15)10-14-6-3-2-4-7-14/h2-4,6-7,12-13,15,18H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAAYTJHCWFZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Industrial production methods may involve the use of catalysts such as rhodium for asymmetric hydrogenation to achieve enantioenriched products .

Chemical Reactions Analysis

N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as a cholinesterase inhibitor, which means it inhibits the enzyme cholinesterase, leading to increased levels of acetylcholine in the brain. This can improve cognitive functions and memory . The compound may also interact with other molecular pathways, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide can be compared with other piperidine derivatives, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.